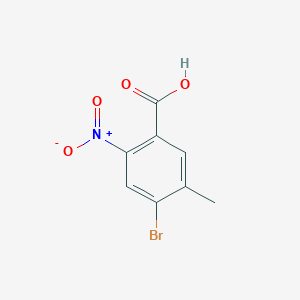

4-Bromo-5-Methyl-2-nitrobenzoic acid

Description

Significance of Polyfunctionalized Benzoic Acid Derivatives

Polyfunctionalized benzoic acid derivatives are aromatic compounds that bear a carboxylic acid group alongside two or more other functional groups on the benzene (B151609) ring. This multiplicity of functional groups makes them highly valuable as intermediates in organic synthesis. Their significance lies in their ability to serve as versatile platforms for constructing intricate molecular architectures, such as those found in pharmaceuticals, agrochemicals, and materials science. The presence of multiple substituents allows for sequential and regioselective chemical transformations, enabling chemists to build molecular complexity in a controlled and predictable manner. For instance, one substituent might be used as a handle for a cross-coupling reaction, while another directs a subsequent substitution reaction to a specific position, and the carboxylic acid group can be converted into esters, amides, or other functionalities.

Strategic Importance of Halogen, Nitro, and Alkyl Substituents in Aromatic Systems

The chemical behavior of an aromatic ring is profoundly influenced by the electronic properties of its substituents. Halogen, nitro, and alkyl groups are of particular strategic importance due to their distinct and well-understood effects on the electron density and reactivity of the ring.

Nitro Substituents (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring to a very large extent through both a strong inductive effect and a strong resonance effect. quora.comquora.com This significant deactivation makes electrophilic aromatic substitution difficult. The nitro group is a meta-director for incoming electrophiles. quora.comquora.com

Alkyl Substituents (e.g., Methyl): Alkyl groups, such as methyl, are activating substituents. They donate electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. quora.comquora.com This increases the ring's nucleophilicity, making it more reactive toward electrophiles than benzene. Alkyl groups are ortho, para-directors. quora.comquora.com

The interplay of these activating and deactivating, and directing effects is a critical consideration in planning the synthesis of polysubstituted aromatic compounds. fiveable.mepressbooks.pub

Contextualizing 4-Bromo-5-Methyl-2-nitrobenzoic Acid within Aromatic Synthesis and Reactivity Studies

This compound (CAS No. 1708958-91-1) is a polyfunctionalized aromatic carboxylic acid that embodies the strategic complexity discussed above. bldpharm.com Its structure is notable for the specific arrangement of its four different substituents, which creates a unique electronic and steric environment.

The benzene ring is substituted with:

A strongly deactivating, meta-directing nitro group at position 2.

A deactivating, ortho, para-directing bromo group at position 4.

An activating, ortho, para-directing methyl group at position 5.

A deactivating, meta-directing carboxylic acid group at position 1.

This particular combination of functional groups makes this compound a specialized and potentially valuable building block for advanced organic synthesis. The strong electron-withdrawing nature of the nitro and carboxylic acid groups significantly lowers the electron density of the aromatic ring, making it a candidate for nucleophilic aromatic substitution reactions. Furthermore, the distinct electronic nature of each substituent provides multiple handles for selective chemical modifications, allowing it to serve as a precursor for more complex, highly substituted molecules that are often difficult to synthesize through other means. While not as commonly cited as some of its isomers, its structure presents an interesting case study in the predictable, yet nuanced, control of aromatic reactivity.

Chemical Compound Data

Below are the key chemical identifiers and properties for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLFXBXUSBBVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations of 4 Bromo 5 Methyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of 4-Bromo-5-Methyl-2-nitrobenzoic acid. These calculations allow for a detailed analysis of the molecule's frontier molecular orbitals and charge distribution, which are fundamental to its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the presence of electron-withdrawing groups, the nitro (-NO2) and bromo (-Br) substituents, alongside the carboxyl (-COOH) group, significantly influences the energies of the frontier orbitals. The nitro group, in particular, is a strong electron-withdrawing group and is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The methyl group (-CH3), being weakly electron-donating, has a lesser, but opposing, effect.

The HOMO is typically distributed over the benzene (B151609) ring and the substituents with available lone pairs, such as the oxygen atoms of the carboxyl group and the bromine atom. The LUMO, conversely, is expected to be predominantly localized on the nitro group and the aromatic ring, reflecting the electron-accepting nature of this part of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability.

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.85 | Benzene Ring, Carboxyl Group, Bromine Atom |

| LUMO | -3.21 | Nitro Group, Benzene Ring |

| HOMO-LUMO Gap | 4.64 | - |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly polarized due to the diverse electronic nature of its substituents. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution, indicating regions of positive and negative electrostatic potential.

The MEP map would reveal a significant negative potential (typically colored red) around the oxygen atoms of the nitro and carboxyl groups, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atom of the carboxyl group and, to a lesser extent, the hydrogen atoms of the methyl group, highlighting these as potential sites for nucleophilic interaction. The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

| Atomic Site | Calculated Partial Charge (a.u.) | Electrostatic Potential Region |

|---|---|---|

| Oxygen (Nitro Group) | -0.45 | Strongly Negative |

| Oxygen (Carbonyl) | -0.52 | Strongly Negative |

| Hydrogen (Carboxyl) | +0.48 | Strongly Positive |

| Bromine | -0.08 | Slightly Negative with Potential for σ-hole |

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation of its substituent groups. Understanding its conformational landscape is key to comprehending its behavior in different physical states.

Rotational Barriers of Substituents

The rotation of the carboxyl and nitro groups relative to the benzene ring is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects, such as the disruption of π-conjugation between the substituent and the aromatic ring.

Computational studies can quantify these rotational barriers. For the carboxyl group, a significant energy barrier is expected for rotation out of the plane of the benzene ring, as this disrupts the conjugation of the carbonyl π-system with the ring. The nitro group also has a rotational barrier, influenced by steric interactions with the adjacent methyl group. The methyl group itself exhibits a much lower barrier to rotation around its C-C bond.

| Rotating Group | Calculated Rotational Barrier (kcal/mol) | Factors Influencing Barrier |

|---|---|---|

| Carboxyl Group (-COOH) | 5.8 | π-conjugation, Steric hindrance |

| Nitro Group (-NO2) | 3.2 | Steric hindrance with methyl group |

| Methyl Group (-CH3) | 0.6 | Minimal steric hindrance |

Preferred Geometries in Solution and Solid States

The preferred geometry of this compound can differ between the gas phase, solution, and solid state. In the gas phase, the molecule adopts a conformation that minimizes intramolecular steric and electronic repulsions.

In solution, the presence of solvent molecules influences the conformational preferences. Molecular dynamics (MD) simulations can model the behavior of the molecule in a solvent box, providing insights into the most stable solvated conformations. The polarity of the solvent will play a significant role; polar solvents may stabilize conformations with larger dipole moments.

In the solid state, the molecule's conformation is dictated by crystal packing forces. Intermolecular interactions, such as hydrogen bonding between the carboxyl groups of adjacent molecules (often forming dimers), and halogen bonding involving the bromine atom, will determine the crystal structure and the conformation of the individual molecules within it.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to the stretching and bending modes of different functional groups can be calculated. These theoretical spectra (e.g., IR and Raman) can aid in the interpretation of experimental spectra. Similarly, electronic transitions can be predicted, providing information about the molecule's UV-Vis absorption spectrum. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated, offering a detailed probe of the chemical environment of each atom.

Vibrational Analysis and Infrared Spectroscopy Interpretations

Vibrational analysis through computational methods, often followed by comparison with experimental infrared (IR) spectroscopy, is a cornerstone of molecular characterization. For this compound, a theoretical vibrational analysis would predict the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretches, bends, and other molecular vibrations.

A hypothetical data table of predicted significant vibrational frequencies for this compound, based on the analysis of related structures, is presented below. It is important to note that these are expected ranges and would require specific computational modeling for precise prediction.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2975 - 2860 |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1355 - 1315 |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 |

| C-N Stretch | 870 - 810 |

| C-Br Stretch | 700 - 500 |

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are indicative of the chemical environment of each nucleus.

For this compound, the electron-withdrawing nature of the nitro and carboxylic acid groups, along with the bromine atom, would significantly influence the chemical shifts of the aromatic protons and carbons. The methyl group, being electron-donating, would have a contrasting effect.

A predicted ¹H and ¹³C NMR data table for this compound is provided below. These predictions are based on established principles of NMR spectroscopy and data from similar substituted benzoic acids.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| H (Aromatic, position 3) | 8.0 - 8.2 |

| H (Aromatic, position 6) | 7.8 - 8.0 |

| CH₃ (Methyl) | 2.4 - 2.6 |

| COOH (Carboxylic Acid) | 10.0 - 13.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-NO₂ | 148 - 152 |

| C-Br | 120 - 125 |

| C-CH₃ | 140 - 145 |

| Aromatic Carbons | 125 - 140 |

| CH₃ (Methyl) | 20 - 25 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally.

Transition State Characterization and Activation Energy Determination

For any reaction involving this compound, computational methods could be used to identify the transition state structures—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy can be determined, which is a key factor in understanding the reaction rate.

While no specific studies on the transition state characterization for reactions of this compound are available, research on related compounds, such as the synthesis of quinazoline (B50416) scaffolds from 2-bromobenzoic acid derivatives, highlights the utility of these computational approaches in optimizing reaction conditions. acs.org

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound effect on its energetics. Computational models can account for solvent effects, typically through implicit or explicit solvent models, to provide a more accurate picture of the reaction in a condensed phase.

For reactions involving a polar molecule like this compound, the choice of solvent would be critical. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. A computational study would involve calculating the reaction energetics in various solvents to predict these effects.

Strategic Role As a Chemical Building Block and Precursor in Complex Organic Synthesis

Utilization in the Synthesis of Advanced Organic Intermediates

4-Bromo-5-methyl-2-nitrobenzoic acid serves as a crucial starting material for the synthesis of a variety of advanced organic intermediates. The differential reactivity of its functional groups can be exploited to build molecular complexity in a stepwise and controlled manner. For instance, the carboxylic acid can be protected or activated, allowing for selective reactions at other sites.

One common strategy involves the reduction of the nitro group to an amine. This transformation yields an anthranilic acid derivative, which is a key precursor for many pharmaceuticals and fine chemicals. The resulting amino group can then participate in a variety of condensation and cyclization reactions.

| Intermediate Class | Synthetic Transformation | Potential Applications |

| Substituted Anthranilic Acids | Reduction of the nitro group to an amine. | Pharmaceutical synthesis, dye manufacturing. |

| Biaryl Compounds | Suzuki or Stille coupling at the bromo position. | Liquid crystals, organic light-emitting diodes (OLEDs). |

| Benzoxazinones | Cyclization of the corresponding amino acid derivative. | Agrochemicals, medicinal chemistry. |

This table is illustrative and based on the potential reactivity of this compound.

Construction of Diverse Heterocyclic and Carbocyclic Scaffolds

The unique substitution pattern of this compound makes it an ideal precursor for the construction of a wide array of heterocyclic and carbocyclic frameworks, which are prevalent in biologically active molecules and functional materials.

The presence of ortho- and para-directing groups (methyl and bromo) and a meta-directing group (nitro) allows for regioselective transformations. For example, intramolecular cyclization reactions involving the carboxylic acid and a derivative of the nitro group can lead to the formation of various nitrogen-containing heterocycles. Furthermore, the bromo group facilitates the construction of carbocyclic systems through palladium-catalyzed cross-coupling reactions, enabling the connection of this aromatic core to other cyclic or acyclic fragments.

Examples of Synthesizable Heterocyclic Scaffolds:

Quinazolines and Quinoxalines: Formed through condensation reactions following the reduction of the nitro group.

Benzimidazoles: Can be synthesized from the corresponding diamine derivative.

Phenothiazines: Accessible through multi-step synthetic sequences involving the amino derivative.

Design of Molecular Probes and Chemical Tools for Research

Molecular probes and chemical tools are essential for studying biological processes. The scaffold of this compound can be elaborated to create such molecules. The bromo substituent provides a convenient site for the introduction of fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.

The tailored design of these probes allows for the investigation of enzyme activity, receptor binding, and other cellular events. The specific substitution pattern of the starting material can be used to fine-tune the physicochemical properties of the final probe, such as its solubility, cell permeability, and spectral properties.

| Probe Type | Key Synthetic Step | Research Application |

| Fluorescent Probes | Attachment of a fluorophore via a cross-coupling reaction. | Cellular imaging and tracking. |

| Photoaffinity Labels | Introduction of a photoreactive group. | Identifying protein-ligand interactions. |

| Biotinylated Probes | Conjugation with biotin for affinity purification. | Isolating and identifying binding partners. |

This table is illustrative and based on the potential utility of this compound in chemical biology.

Application in Polymer Chemistry and Materials Science Research (from a synthetic monomer perspective)

In the realm of polymer chemistry and materials science, this compound can serve as a functionalized monomer for the synthesis of specialty polymers. The carboxylic acid group can be converted into a polymerizable group, such as an acrylate or a styrene derivative. The bromo and nitro functionalities can be retained in the polymer backbone or side chains, imparting specific properties to the resulting material.

For example, the presence of the bromine atom can enhance the flame retardancy of the polymer. The nitro group can be post-functionalized after polymerization to introduce other functionalities or to crosslink the polymer chains. These tailored polymers may find applications in areas such as high-performance plastics, functional coatings, and advanced membranes.

Future Research Trajectories and Unexplored Scientific Avenues for 4 Bromo 5 Methyl 2 Nitrobenzoic Acid

Development of Novel and Highly Regioselective Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like 4-Bromo-5-Methyl-2-nitrobenzoic acid is often hampered by issues of regioselectivity, leading to the formation of undesired isomers and complicating purification. For instance, the bromination of 2-methylbenzoic acid can yield a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com Future research should focus on developing synthetic routes that offer precise control over the placement of each substituent.

Key research objectives in this area include:

Directed Ortho Metalation (DoM): Investigating lithiation/metalation strategies directed by the carboxylic acid group (or a protected version) to introduce substituents at specific positions.

Catalytic C-H Activation: Exploring modern transition-metal-catalyzed C-H activation/functionalization reactions to selectively introduce the bromo or nitro groups, minimizing the need for traditional electrophilic aromatic substitution which often yields isomeric mixtures.

Novel Nitrating Agents: Research into milder and more selective nitrating agents beyond the standard nitric acid/sulfuric acid mixture could provide better control over the nitration step, a critical reaction in the synthesis of this molecule. nih.govresearchgate.net

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Electrophilic Substitution | Utilizes readily available, inexpensive reagents. | Poor regioselectivity, formation of isomers, harsh reaction conditions. |

| Directed Ortho Metalation (DoM) | High regioselectivity, versatile for introducing various electrophiles. | Requires cryogenic temperatures, strongly basic reagents, and protection of the acidic proton. |

| Transition-Metal Catalyzed C-H Activation | High atom economy, potential for high regioselectivity with appropriate directing groups. | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. |

Advanced Mechanistic Studies Under Non-Standard Conditions

The mechanism of electrophilic aromatic nitration is well-established under standard laboratory conditions, proceeding through the formation of a nitronium ion (NO₂⁺) and a Wheland intermediate. researchgate.netyoutube.com However, the behavior of these reactions under non-standard conditions (e.g., in microreactors, under high pressure, or using unconventional solvent systems) is not well understood for this specific substrate.

Future mechanistic studies could explore:

Computational Modeling: Employing Density Functional Theory (DFT) to model the reaction pathway, predict the stability of intermediates for different isomers, and understand the electronic effects of the existing substituents on the transition states.

In-situ Spectroscopic Analysis: Using techniques like Raman or NMR spectroscopy to monitor the reaction in real-time under various conditions to identify and characterize reactive intermediates.

Kinetic Studies: Performing detailed kinetic analysis in different solvent systems or with alternative nitrating agents to elucidate the reaction mechanism and optimize for the desired product.

Derivatization for Supramolecular Assemblies and Crystal Engineering Research

The presence of a carboxylic acid group, a nitro group, and a bromine atom makes this compound an excellent candidate for crystal engineering and the construction of supramolecular assemblies. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking.

Future research in this domain should focus on:

Co-crystal Formation: Systematically exploring the formation of co-crystals with other molecules (co-formers) to modulate physical properties like solubility and melting point. The carboxylic acid is a strong hydrogen bond donor, while the nitro group is an effective acceptor.

Halogen Bonding Studies: Investigating the ability of the bromine atom to act as a halogen bond donor to interact with Lewis bases, a key interaction in modern crystal engineering.

Synthesis of Derivatives: Creating a library of derivatives (e.g., amides, esters) and studying their solid-state packing. Research on related bromo-benzoic acid derivatives has shown they form complex two- and three-dimensional architectures through C—H⋯O hydrogen bonds and Br⋯O interactions. nih.gov Such studies on derivatives of this compound could lead to the design of new materials with tailored structural motifs.

| Functional Group | Potential Supramolecular Interaction | Research Goal |

| Carboxylic Acid | Strong Hydrogen Bonding (O-H···O) | Formation of dimers, catemers, and co-crystals. |

| Nitro Group | Hydrogen Bond Acceptor (C-H···O), Dipole-Dipole Interactions | Directing molecular packing, forming specific synthons with hydrogen bond donors. |

| Bromine Atom | Halogen Bonding (C-Br···O/N), van der Waals Interactions | Creating defined structural motifs, engineering crystal packing. |

| Aromatic Ring | π–π Stacking | Controlling intermolecular distances and electronic properties in the solid state. |

Exploration of Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly focused on developing greener and more sustainable reaction methodologies. Photo- and electrocatalysis offer powerful alternatives to traditional chemical transformations. The nitro group in this compound is a prime target for such methods.

Unexplored avenues include:

Electrocatalytic Reduction: Developing electrocatalytic methods for the selective reduction of the nitro group to an amine. This would produce 2-amino-4-bromo-5-methylbenzoic acid, a valuable synthetic intermediate, while avoiding the use of stoichiometric metal reductants. Studies on the electrocatalytic reduction of p-nitrobenzoic acid have demonstrated the feasibility of this approach for related molecules. researchgate.net

Photocatalytic Transformations: Using semiconductor photocatalysts (e.g., TiO₂) to drive transformations of the molecule. Research on the photocatalytic degradation of nitrobenzene (B124822) suggests that the nitro group can be targeted under UV irradiation. mdpi.com Exploring selective photocatalytic reductions or other functional group transformations would be a novel research direction.

Photoelectrocatalysis: Combining light and electrical bias to enhance reaction rates and selectivity. This synergistic approach has been shown to improve the degradation of refractory organic pollutants and could be adapted for the controlled synthesis of derivatives from this compound. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitrated aromatic compounds can involve highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for integration into continuous flow chemistry platforms. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.net

Future research should aim to:

Develop a Continuous Flow Synthesis: Transferring the synthetic steps for this compound, particularly the nitration and bromination steps, into a continuous flow reactor. This would allow for precise control of temperature and residence time, minimizing the formation of byproducts and improving safety. acs.orgresearchgate.net

Automated Reaction Optimization: Coupling the flow reactor with automated systems and in-line analytical tools (e.g., HPLC, IR) to rapidly screen reaction conditions and optimize for yield and purity. mit.edursc.org

Telescoped Synthesis: Designing a multi-step flow process where intermediates are generated and consumed in a continuous stream without isolation, improving efficiency and reducing waste. mit.edu This could be particularly advantageous for producing derivatives of the title compound in a rapid and efficient manner.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-5-Methyl-2-nitrobenzoic acid to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful control of nitration and bromination sequences. For nitration, maintain reaction temperatures below 50°C to prevent over-nitration and byproduct formation. Bromination typically employs FeBr₃ as a catalyst, with stoichiometric adjustments to avoid di-substitution. Purification via recrystallization (e.g., ethanol/water mixtures) is critical, as demonstrated for structurally similar bromo-methylbenzoic acids achieving >98% purity . Intermediate monitoring via TLC or HPLC ensures reaction progress, while final purity should be confirmed using HPLC (>98% HLC) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions and integration ratios.

- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups. Cross-reference with NIST spectral libraries for validation .

- HPLC with UV detection (λ = 254 nm) to assess purity, as applied to bromo-fluorobenzoic acid analogs .

- Melting point analysis (e.g., 181°C for 4-Bromo-2-methylbenzoic acid) to verify consistency with literature .

Q. How can researchers ensure accurate determination of the melting point and purity of this compound during synthesis?

Q. What strategies can be employed to address discrepancies in spectroscopic data (e.g., NMR, IR) when confirming the structure of this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigate by:

- Using deuterated solvents (DMSO-d₆ or CDCl₃) for NMR to avoid peak splitting.

- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparing experimental IR spectra with computational predictions (DFT) or NIST databases .

- Re-examining synthetic steps for side reactions; e.g., fluorinated analogs show spectral shifts due to substituent electronegativity .

Q. How can computational modeling be utilized to predict the reactivity and regioselectivity of nitration and bromination reactions in the synthesis of this compound?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic attack sites. For nitration, the methyl group’s ortho-directing effect can be modeled to predict nitro positioning. Bromination regioselectivity can be simulated using Fukui indices to assess atomic electrophilicity. Compare results with experimental data from analogs like 3-bromo-2-methyl-5-nitrobenzoic acid .

Q. What experimental approaches are recommended for investigating the steric and electronic effects of the methyl and nitro groups on the bromination position in this compound derivatives?

- Methodological Answer :

- Competitive bromination studies : Synthesize derivatives lacking methyl/nitro groups to isolate electronic effects.

- X-ray crystallography : Resolve crystal structures to quantify steric hindrance (e.g., dihedral angles between substituents).

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe reaction mechanisms.

- Reference bromo-fluoro-nitrobenzoic acid studies, where fluorine’s electronegativity alters reactivity patterns .

Data Contradiction Analysis

Q. How should researchers resolve contradictions between theoretical and experimental melting points for this compound?

- Methodological Answer : Reassess synthetic purity via HPLC and DSC (Differential Scanning Calorimetry). Theoretical predictions (e.g., using MPBPVP software) may fail to account for polymorphic forms or solvate formation. Experimentally, compare with structurally similar compounds (e.g., 4-Bromo-2-methylbenzoic acid, mp 181°C ). If discrepancies persist, perform single-crystal X-ray diffraction to confirm molecular packing.

Methodological Notes

- Synthesis References : Catalogs for bromo-methylbenzoic acids , nitrobenzoic acids , and fluorinated analogs provide procedural benchmarks.

- Analytical Standards : NIST databases and HLC/GC protocols ensure reproducibility.

- Advanced Techniques : Computational modeling and 2D NMR are critical for resolving complex substituent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.